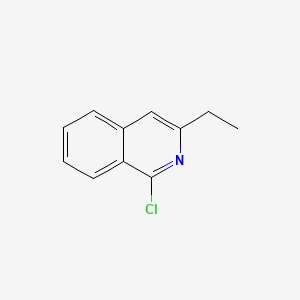

1-Chloro-3-ethylisoquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10ClN |

|---|---|

Molecular Weight |

191.65 g/mol |

IUPAC Name |

1-chloro-3-ethylisoquinoline |

InChI |

InChI=1S/C11H10ClN/c1-2-9-7-8-5-3-4-6-10(8)11(12)13-9/h3-7H,2H2,1H3 |

InChI Key |

AECOSEZBHCJUTO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=CC=CC=C2C(=N1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Chloro 3 Ethylisoquinoline and Analogues

Classical Approaches to Isoquinoline (B145761) Ring Systems

Traditional methods for isoquinoline synthesis have been established for over a century and remain fundamental in organic synthesis. These reactions typically involve the cyclization of acyclic precursors.

The Bischler–Napieralski reaction is a widely utilized method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. This reaction is typically promoted by a dehydrating agent in acidic conditions, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).

For the synthesis of a precursor to 1-Chloro-3-ethylisoquinoline, the process would begin with a suitably substituted β-phenethylamine. This amine is first acylated with a propionyl derivative (e.g., propionyl chloride or propionic anhydride) to form the corresponding N-(β-phenylethyl)propanamide. This amide intermediate then undergoes acid-catalyzed cyclization. The mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the 3,4-dihydroisoquinoline (B110456) ring.

The resulting 3-ethyl-3,4-dihydroisoquinoline is not yet the final aromatic isoquinoline. A subsequent dehydrogenation (oxidation) step is required to introduce the aromaticity. This can be achieved using various reagents, such as palladium on carbon (Pd/C) at elevated temperatures.

Finally, to obtain the target compound, the 3-ethylisoquinoline (B176333) is converted to 3-ethylisoquinolin-1(2H)-one, which is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to install the chlorine atom at the C1 position. The reaction is most effective when the benzene (B151609) ring of the β-arylethylamide contains electron-donating groups.

Table 1: Overview of Bischler-Napieralski Reaction Parameters

| Step | Reactants | Key Reagents | Product Type |

|---|---|---|---|

| Amide Formation | β-phenethylamine, Propionyl chloride | Base (e.g., Pyridine) | N-(β-phenylethyl)propanamide |

| Cyclization | N-(β-phenylethyl)propanamide | POCl₃, P₂O₅ | 3-Ethyl-3,4-dihydroisoquinoline |

| Aromatization | 3-Ethyl-3,4-dihydroisoquinoline | Pd/C, Heat | 3-Ethylisoquinoline |

| Chlorination | 3-Ethylisoquinolin-1(2H)-one | POCl₃ | this compound |

The Pictet–Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline. Discovered in 1911, this reaction is a special case of the Mannich reaction and is driven by the formation of an electrophilic iminium ion that cyclizes onto the electron-rich aromatic ring.

While highly effective for producing tetrahydroisoquinolines, this method is less direct for obtaining the fully aromatic isoquinoline core needed for this compound. The synthesis would start with a β-phenethylamine and propanal. However, this would place the resulting ethyl group at the C1 position, not the desired C3 position.

To form a 3-substituted isoquinoline via this pathway, a more complex starting material, such as a β-aryl-α-substituted ethylamine, would be required. Following the cyclization to the tetrahydroisoquinoline, two successive oxidation steps would be necessary to achieve the fully aromatic isoquinoline ring system. Due to the multiple steps and potential for side reactions, the Pictet–Spengler reaction is generally not the preferred method for synthesizing 3-substituted isoquinolines like the target compound.

The Pomeranz–Fritsch reaction provides a direct route to the aromatic isoquinoline nucleus through the acid-catalyzed cyclization of a benzalaminoacetal. This precursor is formed by the condensation of a benzaldehyde (B42025) derivative with a 2,2-dialkoxyethylamine.

This synthesis offers the potential to create isoquinolines with substitution patterns that may be difficult to achieve with other methods. However, the reaction conditions are often harsh, requiring strong acids like concentrated sulfuric acid, and yields can be variable. A key limitation of the standard Pomeranz–Fritsch reaction is that it does not readily allow for the introduction of substituents at the C3 position. The carbon atom that becomes C3 originates from the aminoacetal reactant, which is typically unsubstituted. Therefore, this method is not a practical approach for the direct synthesis of 3-ethylisoquinoline and its derivatives.

Modern and Catalytic Synthetic Strategies

Contemporary organic synthesis has introduced more efficient and versatile methods for constructing and functionalizing heterocyclic systems, often relying on transition metal catalysis.

Palladium catalysis has become a powerful tool in the synthesis of complex molecules, including isoquinolines. These methods can be used both to construct the heterocyclic ring and to modify it through subsequent cross-coupling reactions. One strategy involves the palladium-catalyzed coupling of an enolate with an ortho-functionalized aryl halide, which creates a 1,5-dicarbonyl equivalent that can be cyclized with an ammonia (B1221849) source to form the isoquinoline ring. This approach offers high regioselectivity and tolerates a wide array of substituents.

Another powerful palladium-catalyzed method is the Sonogashira coupling of an o-halobenzaldehyde with a terminal alkyne, followed by a cyclization step to form the isoquinoline ring system. For a 3-ethyl derivative, the reaction would utilize 1-butyne (B89482) as the alkyne component.

The Suzuki-Miyaura cross-coupling reaction is a premier palladium-catalyzed method for forming carbon-carbon bonds. In the context of this compound, this reaction is exceptionally useful for functionalizing the pre-formed heterocyclic scaffold. The chlorine atom at the C1 position makes the compound an excellent electrophilic partner in Suzuki-Miyaura coupling.

This reaction allows the chlorine atom to be replaced by a wide variety of organic groups (aryl, vinyl, alkyl) by reacting this compound with a suitable organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This versatility makes this compound a valuable synthetic intermediate for creating a library of more complex 1-substituted-3-ethylisoquinoline analogues.

The catalytic cycle for the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

Table 2: Example of Suzuki-Miyaura Functionalization of this compound

| Coupling Partner (R-B(OH)₂) | Product | Potential Application Area |

|---|---|---|

| Phenylboronic acid | 1-Phenyl-3-ethylisoquinoline | Medicinal Chemistry Scaffolds |

| Vinylboronic acid | 1-Vinyl-3-ethylisoquinoline | Polymer and Materials Science |

| Methylboronic acid | 1-Methyl-3-ethylisoquinoline | Agrochemical Research |

This functionalization approach highlights the synthetic utility of the chloro-substituent, which acts as a versatile handle for molecular elaboration.

Copper-Catalyzed Cyclocondensation Approaches

Copper-catalyzed reactions have emerged as a valuable tool for the synthesis of the isoquinoline core. One notable approach involves the intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives. This method is particularly attractive due to its use of water as a solvent, aligning with the principles of green chemistry.

The reaction is typically catalyzed by a copper(I) salt, such as copper(I) iodide (CuI), and proceeds under mild heating. A key feature of this methodology is the ability to selectively synthesize either isoquinolines or isoquinoline N-oxides by choosing to protect or deprotect a hydroxyl group on the oxime starting material. This selectivity provides a versatile entry point to different classes of isoquinoline derivatives. The reaction demonstrates good functional group tolerance and high atom economy.

Metal-Free and Aerobic Oxidation Protocols

In the pursuit of more sustainable synthetic methods, metal-free and aerobic oxidation protocols for isoquinoline synthesis have gained considerable attention. A notable example is the cascade reaction of methyl-2-(2-bromoacetyl)benzoate with primary amines, which proceeds via an unexpected in situ air oxidation to afford isoquinoline-1,3,4(2H)-triones. This approach highlights the potential of using molecular oxygen from the air as a green oxidant, avoiding the need for stoichiometric chemical oxidants.

While this specific method yields a more oxidized isoquinoline derivative, it demonstrates the feasibility of constructing the isoquinoline ring system under metal-free and aerobic conditions. The principles of this transformation could potentially be adapted to synthesize isoquinolines with different substitution patterns.

Intramolecular Electrophilic Cyclization Strategies

Intramolecular electrophilic cyclization represents a classical and robust strategy for the synthesis of the isoquinoline skeleton. The Bischler-Napieralski reaction is a prime example of this approach, involving the cyclization of β-phenethylamides in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). This reaction leads to the formation of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding aromatic isoquinolines.

The versatility of the Bischler-Napieralski reaction allows for the synthesis of a wide range of substituted isoquinolines, depending on the nature of the starting β-phenethylamide. For the synthesis of 3-ethylisoquinoline analogues, a β-phenethylamide bearing a propyl group would be the required precursor.

Precursor-Based Syntheses

Synthesis from Isocoumarin (B1212949) Derivatives

Isocoumarins serve as valuable precursors for the synthesis of isoquinolines. The conversion of an isocoumarin to a 1-chloroisoquinoline (B32320) can be envisioned through a multi-step sequence. Initially, the isocoumarin, which is a lactone, can be converted to the corresponding isoquinolone (a lactam). This transformation can be achieved by reaction with an ammonia source at elevated temperatures.

Subsequently, the resulting isoquinolone can be chlorinated to yield the target 1-chloroisoquinoline. A common method for this chlorination is the use of a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). This combination is a powerful chlorinating agent for a variety of heterocyclic systems. The reaction typically involves heating the isoquinolone with the POCl₃/PCl₅ mixture.

For the synthesis of this compound, the starting material would be 3-ethylisocoumarin. The synthesis of chlorinated isocoumarin derivatives themselves often involves the carboxylation of chlorinated benzoic acids to yield homophthalic acids, which are then further elaborated.

Utilization of ortho-Tolualdehyde Imines and Nitriles

A highly versatile and direct route to 3-substituted isoquinolines involves the reaction of metalated ortho-tolualdehyde imines with various nitriles. harvard.edu This method provides a convergent approach for the rapid assembly of the isoquinoline skeleton. The synthesis begins with the formation of an imine from ortho-tolualdehyde, typically with tert-butylamine. This imine serves to protect the aldehyde and direct metalation to the adjacent methyl group. harvard.edu

The key step is the deprotonation of the methyl group using a strong base, such as n-butyllithium, to form a benzylic anion. This nucleophilic species then attacks the electrophilic carbon of a nitrile (R-C≡N). The choice of the nitrile directly determines the substituent at the C-3 position of the resulting isoquinoline. For the synthesis of 3-ethylisoquinoline derivatives, propionitrile (B127096) would be the appropriate reagent. Subsequent intramolecular cyclization and aromatization yield the 3-substituted isoquinoline. harvard.edu This method's power lies in its ability to construct highly substituted isoquinolines by assembling multiple components in a single operation. harvard.edu

| ortho-Tolualdehyde Imine Derivative | Nitrile Reagent | Resulting C-3 Substituent | Notes |

|---|---|---|---|

| N-(o-tolyl)methylene-tert-butylamine | Acetonitrile | -CH₃ | Provides a route to 3-methylisoquinolines. |

| N-(o-tolyl)methylene-tert-butylamine | Propionitrile | -CH₂CH₃ | Leads to the formation of the 3-ethylisoquinoline core. |

| N-(o-tolyl)methylene-tert-butylamine | Benzonitrile | -C₆H₅ | Allows for the synthesis of 3-phenylisoquinolines. |

| N-(5-fluoro-2-tolyl)methylene-tert-butylamine | Various Nitriles | Varies | Demonstrates tolerance for additional substituents on the benzene ring. harvard.edu |

Strategies from Dihalogenated Isoquinolines

Dihalogenated isoquinolines, such as 1,3-dichloroisoquinoline (B189448), serve as versatile platforms for the synthesis of specifically substituted analogues. The differential reactivity of the halogen atoms at various positions on the isoquinoline nucleus allows for selective functionalization. Generally, the chlorine atom at the C-1 position is more susceptible to nucleophilic substitution than a halogen at the C-3 position. thieme-connect.de

This reactivity difference can be exploited to introduce substituents selectively. For instance, reacting 1,3-dichloroisoquinoline with a nucleophile can lead to the preferential replacement of the C-1 chlorine. thieme-connect.de Conversely, selective dehalogenation can also be achieved. A known method for synthesizing 3-chloroisoquinoline (B97870) involves the reduction of 1,3-dichloroisoquinoline using a mixture of hydrogen iodide and red phosphorus, which selectively removes the C-1 halogen. prepchem.com

Strategies for preparing this compound from a dihalogenated precursor would likely involve a two-step process: first, a selective cross-coupling reaction (e.g., Suzuki or Negishi coupling) at the C-3 position to introduce the ethyl group, followed by the retention of the C-1 chloro substituent. The precise conditions would need to be carefully controlled to avoid side reactions at the C-1 position.

| Starting Material | Reagents | Primary Transformation | Potential Product Type | Reference Principle |

|---|---|---|---|---|

| 1,3-Dichloroisoquinoline | NaOCH₃ / DMSO | Selective Nucleophilic Substitution at C-1 | 1-Methoxy-3-chloroisoquinoline | thieme-connect.de |

| 1,3-Dichloroisoquinoline | HI / Red Phosphorus | Selective Reduction at C-1 | 3-Chloroisoquinoline | prepchem.com |

| 1,3-Dichloroisoquinoline | R-B(OH)₂ / Pd Catalyst | Selective Cross-Coupling (hypothetical) | 1-Chloro-3-alkyl/aryl-isoquinoline | General cross-coupling principles |

| 1,3-Dibromoisoquinoline | KNH₂ / liq. NH₃ | Nucleophilic Substitution at C-3 | 3-Aminoisoquinoline | thieme-connect.de |

Regioselectivity and Stereoselectivity in Synthesis

Control of Substitution Patterns on the Isoquinoline Nucleus

Achieving the desired substitution pattern on the isoquinoline core is a central challenge in synthetic design. The regioselectivity of a reaction is determined by the chosen synthetic route and the electronic properties of the substrates and reagents.

In the synthesis utilizing ortho-tolualdehyde imines, the substitution pattern is inherently controlled by the starting materials. The nitrile reagent dictates the C-3 substituent, while substituents on the starting tolualdehyde determine the pattern on the benzo portion of the ring. harvard.edu Further modifications, such as halogenation, can be performed on the synthesized isoquinoline, with the existing groups directing the position of the new substituent. harvard.edu

Classical isoquinoline syntheses, such as the Pictet-Spengler reaction, also exhibit regioselectivity based on the starting materials. This reaction involves the cyclization of a β-phenylethylamine with an aldehyde or ketone. The cyclization typically occurs at the position para to the activating group on the aromatic ring. If the para position is blocked, cyclization proceeds at one of the ortho positions, with the least sterically hindered site being favored. lookchem.com The inherent reactivity of the isoquinoline nucleus itself also plays a role; the C-1 position is electrophilic and prone to nucleophilic attack, a feature that is central to strategies involving dihalogenated precursors. thieme-connect.de

Development of Enantioselective and Atroposelective Methods

The development of methods to control the three-dimensional arrangement of atoms has become a major focus in modern organic synthesis. For isoquinolines, this includes the synthesis of molecules with stereogenic centers and, more recently, the synthesis of axially chiral atropisomers. Atropisomers are stereoisomers that arise from restricted rotation around a single bond.

Significant progress has been made in the atroposelective synthesis of isoquinoline derivatives. acs.orgresearchgate.net One approach involves the rhodium-catalyzed C-H alkylation of 1-aryl isoquinoline derivatives with coupling partners like cyclopropanols. acs.orgfigshare.com By using a chiral catalyst, specifically a SPINOL-derived trisubstituted SCpRh complex, it is possible to generate axially chiral biaryl products with high enantiomeric excess (ee). acs.org

Another powerful strategy is the use of chiral organocatalysts. Chiral phosphoric acids have been shown to catalyze the Pictet-Spengler reaction to produce axially chiral tetrahydroisoquinolines with excellent enantioselectivities (up to 99% ee) via a dynamic kinetic resolution process. acs.org These advanced methods provide access to enantiomerically pure isoquinoline derivatives, which are valuable for various applications, including as chiral ligands and in medicinal chemistry. researchgate.net

| Reaction Type | Catalyst System | Substrate Type | Product Type | Reported Enantioselectivity | Reference |

|---|---|---|---|---|---|

| Pictet-Spengler Reaction | Chiral Phosphoric Acid | N-Arylindoles / Biphenyls | Axially Chiral Tetrahydroisoquinolines | Up to 99% ee | acs.orgresearchgate.net |

| C-H Alkylation | (S)-SCpRh Complex / AgSbF₆ | 1-Aryl Isoquinoline Derivatives | Axially Chiral Biaryls | 48–97% ee | acs.org |

| C-H/C-H Cross-Coupling | Chiral CpRh(III) Complex | 1-Aryl Isoquinolines and Heteroarenes | Axially Chiral Heterobiaryls | Up to 99% ee | researchgate.net |

Reactivity and Reaction Mechanisms of 1 Chloro 3 Ethylisoquinoline

Nucleophilic Substitution Reactions

Nucleophilic substitution is a predominant reaction pathway for 1-chloro-3-ethylisoquinoline, primarily due to the lability of the chloro group at the C1 position. This reactivity is a consequence of the electron-withdrawing nature of the adjacent nitrogen atom, which activates the C1 position towards nucleophilic attack.

The chloro group at the C1 position of the isoquinoline (B145761) ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity is attributed to the stabilization of the negatively charged intermediate (a Meisenheimer-like complex) by the electron-withdrawing nitrogen atom. A variety of nucleophiles, including amines, alkoxides, and thiolates, can readily displace the chloride ion.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are also highly effective for the functionalization of the C1 position. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, significantly expanding the synthetic utility of this compound. For instance, the Suzuki-Miyaura coupling enables the introduction of aryl or heteroaryl groups, leading to the synthesis of biaryl scaffolds. nih.govrsc.orglibretexts.org The Sonogashira coupling facilitates the introduction of alkyne moieties, wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org while the Buchwald-Hartwig amination provides a powerful tool for the formation of C-N bonds with a wide range of amines. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.comtcichemicals.com

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions at C1 (Data is representative of reactions with similar 1-chloroisoquinoline (B32320) substrates)

| Reaction Type | Nucleophile/Reagent | Catalyst/Ligand | Base | Solvent | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 1-Aryl-3-ethylisoquinoline |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 1-Alkynyl-3-ethylisoquinoline |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 1-Amino-3-ethylisoquinoline |

For comparative purposes, it is insightful to consider the reactivity of 1,3-dichloroisoquinolines. In these systems, the chloro group at C1 is generally more reactive towards nucleophilic substitution than the one at C3. This differential reactivity allows for selective functionalization. For example, under palladium catalysis, coupling with arylboronic acids occurs preferentially at the C1 position. The less reactive C3-chloro group can then be targeted under different reaction conditions, such as nickel-catalyzed coupling with Grignard reagents. This stepwise approach enables the synthesis of diversely substituted isoquinolines.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles that can react with this compound. These reactions typically lead to the formation of a new carbon-carbon bond at the C1 position, displacing the chloride. The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups. As mentioned, in dihaloisoquinolines, nickel catalysis can be employed to facilitate the reaction of Grignard reagents at the C3 position.

Table 2: Reactions of this compound with Organometallic Reagents (Data is illustrative based on general reactivity patterns)

| Organometallic Reagent | Catalyst | Product |

| Ethylmagnesium bromide | None | 1,3-Diethylisoquinoline |

| Phenylmagnesium bromide | None | 1-Phenyl-3-ethylisoquinoline |

| Butyllithium | None | 1-Butyl-3-ethylisoquinoline |

The reaction of this compound with various amines is a common and efficient method for the synthesis of 1-aminoisoquinoline (B73089) derivatives. Both primary and secondary amines can act as effective nucleophiles, displacing the chloride at the C1 position. These reactions are often carried out in the presence of a base to neutralize the HCl generated. This direct displacement is a fundamental transformation in the synthesis of many biologically active isoquinoline compounds.

Electrophilic Aromatic Substitution (EAS) Tendencies

In contrast to nucleophilic attack at the pyridine (B92270) ring, electrophilic aromatic substitution on the isoquinoline nucleus occurs on the benzene (B151609) ring (carbocycle). This is because the benzene ring is more electron-rich and thus more susceptible to electrophilic attack than the electron-deficient pyridine ring.

For quinoline (B57606) and isoquinoline, electrophilic substitution preferentially occurs at positions 5 and 8. quimicaorganica.orgimperial.ac.uk This regioselectivity can be explained by examining the stability of the Wheland intermediate (the resonance-stabilized carbocation) formed upon attack of the electrophile. Attack at positions 5 or 8 results in a more stable intermediate where the positive charge can be delocalized without disrupting the aromaticity of the pyridine ring. In the case of this compound, the directing effects of the existing substituents must also be considered. The chloro group is a deactivating but ortho-, para-directing group, while the ethyl group is a weak activating and ortho-, para-directing group. The heterocyclic nitrogen atom strongly deactivates the pyridine ring towards electrophilic attack. Therefore, electrophiles are expected to substitute on the carbocyclic ring, primarily at the C5 and C8 positions.

Cycloaddition Reactions and Annulation Chemistry

The isoquinoline ring system can participate in cycloaddition and annulation reactions to construct more complex, fused heterocyclic structures. While specific examples involving this compound are not extensively documented, the general reactivity of the isoquinoline core provides insights into its potential in this area.

Isoquinolines can be synthesized via [4+2] cycloaddition (Diels-Alder) reactions. For instance, the reaction of oxazoles with arynes can lead to the formation of functionalized isoquinolines. researchgate.net Furthermore, isoquinoline itself can be a building block in annulation reactions. For example, acid-promoted cyclization reactions between 1,2,3,4-tetrahydroisoquinoline (B50084) and α,β-unsaturated aldehydes can yield dihydropyrrolo[2,1-α]isoquinoline derivatives. nih.gov Formal [3+2]-cycloaddition reactions involving isoquinolinium ylides have also been reported to produce pyrrolo[2,1-a]isoquinolines. acs.org These examples highlight the versatility of the isoquinoline scaffold in constructing polycyclic systems, a potential that extends to derivatives like this compound.

Oxidation and Reduction Chemistry

The chemical behavior of this compound in redox reactions is dictated by the interplay of its constituent functional groups: the chlorinated pyridine ring, the fused benzene ring, and the ethyl substituent.

The isoquinoline ring system is generally resistant to oxidation due to its aromatic stability. Mild oxidizing agents typically fail to react, while harsh conditions involving strong oxidants can lead to the cleavage of one or both rings.

Vigorous oxidation of the parent isoquinoline molecule with reagents like alkaline potassium permanganate (B83412) (KMnO₄) or ozone (O₃) results in the breakdown of the carbocyclic (benzene) ring to yield pyridine-3,4-dicarboxylic acid (cinchomeronic acid) and the breakdown of the pyridine ring to yield phthalic acid. acs.orgtaylorfrancis.comwikipedia.org The specific outcome of such oxidations on substituted isoquinolines is highly dependent on the nature of the substituents. Electron-donating groups tend to direct oxidation towards the benzene portion, whereas electron-withdrawing groups favor the oxidation of the pyridine ring. nih.gov

In the case of this compound, the ethyl group at the C-3 position represents a primary site for oxidation. Strong oxidizing agents like hot, concentrated KMnO₄ are known to oxidize alkyl side chains on aromatic rings to carboxylic acids. researchgate.netresearchgate.net Therefore, a primary oxidative transformation for this compound would be the conversion of the ethyl group into a carboxylic acid group, yielding 1-chloro-3-carboxyisoquinoline. Under more forcing conditions, this reaction could be followed by the degradation of the ring system itself.

Table 1: Potential Oxidative Transformations

| Starting Material | Oxidizing Agent | Conditions | Major Product(s) |

|---|---|---|---|

| This compound | KMnO₄ | Hot, Aqueous | 1-Chloro-3-carboxyisoquinoline |

| This compound | KMnO₄ / O₃ | Vigorous / Harsh | Pyridine-3,4-dicarboxylic acid, Phthalic acid |

Halogenated isoquinolines can undergo two principal types of reductive modification: reduction of the heterocyclic ring system and cleavage of the carbon-halogen bond (reductive dehalogenation).

Selective reduction of the pyridine portion of the isoquinoline nucleus is commonly achieved through catalytic hydrogenation. Using catalysts such as platinum, palladium, or nickel under acidic conditions preferentially reduces the C=N bond and the adjacent C=C bond, yielding 1,2,3,4-tetrahydroisoquinolines. nih.gov For this compound, this would result in the formation of 1-chloro-3-ethyl-1,2,3,4-tetrahydroisoquinoline. The reaction can be performed enantioselectively by using chiral catalysts and activating the isoquinoline with reagents like chloroformates. acs.orgrsc.org

Alternatively, the carbon-chlorine bond at the C-1 position can be cleaved. Reductive dehalogenation is a common reaction for aryl halides. This can be accomplished using various methods, including catalytic hydrogenation at elevated temperatures with a palladium catalyst in the presence of a base to neutralize the HCl byproduct. nih.gov More modern methods, such as photoredox catalysis, can also achieve this transformation under milder conditions. youtube.com This process would convert this compound into 3-ethylisoquinoline (B176333).

Hydride reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not potent enough to reduce the aromatic isoquinoline ring or cleave the aryl-chloride bond directly. However, they are effective at reducing the corresponding isoquinolinium salts (see Section 3.5). nih.govlibretexts.org

Table 2: Comparison of Reductive Methods

| Method | Reagents | Primary Product from this compound | Key Transformation |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, Acid | 1-Chloro-3-ethyl-1,2,3,4-tetrahydroisoquinoline | Reduction of Pyridine Ring |

| Reductive Dehalogenation | H₂, Pd/C, Base, Heat | 3-Ethylisoquinoline | Cleavage of C-Cl Bond |

| Hydride Reduction | NaBH₄ (on isoquinolinium salt) | N-Alkyl-1-chloro-3-ethyl-1,2-dihydroisoquinoline | Reduction of C=N⁺ bond |

Formation and Reactivity of Isoquinolinium Salts

The nitrogen atom in the isoquinoline ring can be readily alkylated by reacting with an alkyl halide (e.g., methyl iodide) to form a quaternary N-alkylisoquinolinium salt. For this compound, this reaction would yield an N-alkyl-1-chloro-3-ethylisoquinolinium halide.

The formation of the isoquinolinium salt has a profound effect on the molecule's reactivity. The positive charge on the nitrogen atom acts as a powerful electron-withdrawing group, significantly decreasing the electron density of the entire aromatic system. This "activation" renders the ring, particularly the C-1 position, highly susceptible to attack by nucleophiles and reducing agents. nih.gov

Nucleophilic addition to isoquinolinium salts occurs readily. For instance, reduction with sodium borohydride, which is ineffective on the neutral isoquinoline, proceeds smoothly on the salt. The hydride ion (H⁻) attacks the electrophilic C-1 position to yield a stable 1,2-dihydroisoquinoline (B1215523) derivative. nih.gov This enhanced reactivity provides a valuable synthetic route to a variety of substituted dihydro- and tetrahydroisoquinolines. nih.gov Similarly, other nucleophiles, such as organometallic reagents or cyanide, can add to the C-1 position. The presence of the positive charge facilitates reactions that would otherwise be difficult or impossible on the neutral parent molecule. acs.orgnih.gov

Table 3: Reactivity of Isoquinolinium Salts

| Reactant | Reagent | Product Type | Effect of Quaternization |

|---|---|---|---|

| N-Alkyl-1-chloro-3-ethylisoquinolinium salt | NaBH₄ | 1,2-Dihydroisoquinoline | Enables reduction by mild hydride reagents |

| N-Alkyl-1-chloro-3-ethylisoquinolinium salt | Grignard Reagent (R-MgX) | 1-Alkyl-1,2-dihydroisoquinoline | Activates C-1 for nucleophilic addition |

| N-Alkyl-1-chloro-3-ethylisoquinolinium salt | Aqueous Base (e.g., NaOH) | Pseudo-base formation / Ring-opening | Increases susceptibility to hydrolysis/rearrangement |

Mechanistic Insights into Bond Activation and Cleavage

The reactivity of this compound is largely defined by the activation of the C-Cl bond at the C-1 position and the bonds within the heterocyclic ring upon quaternization.

The C-1 position of isoquinoline is analogous to the α-position of pyridine and is significantly electron-deficient due to the electron-withdrawing effect of the ring nitrogen. This inherent electrophilicity makes the C-Cl bond highly susceptible to cleavage via a nucleophilic aromatic substitution (SₙAr) mechanism. This pathway involves a two-step addition-elimination process. First, a nucleophile attacks the C-1 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer-like complex. The negative charge in this intermediate is effectively delocalized onto the electronegative nitrogen atom, which provides significant stabilization. taylorfrancis.com In the second step, the aromaticity is restored by the expulsion of the chloride leaving group, resulting in the substituted product. wikipedia.orgyoutube.com

The C-Cl bond can also be activated by transition metal catalysts, most notably palladium(0) complexes, to participate in cross-coupling reactions (e.g., Suzuki, Stille, Heck reactions). The generally accepted mechanism for these reactions begins with the oxidative addition of the C-Cl bond to the low-valent metal center (e.g., L₂Pd(0)). wikipedia.orgnobelprize.org This step involves the insertion of the palladium atom into the C-Cl bond, forming a new organopalladium(II) complex (L₂Pd(Cl)(isoquinolyl)). This complex then undergoes subsequent steps of transmetalation (in Suzuki or Stille coupling) and reductive elimination to form a new carbon-carbon or carbon-heteroatom bond at the C-1 position and regenerate the Pd(0) catalyst. rsc.orglibretexts.orgnih.gov

Activation of the isoquinoline ring itself, as discussed in the context of isoquinolinium salts, involves the cleavage of the π-bond of the C=N⁺ moiety. The mechanism of reduction by a hydride reagent like NaBH₄ involves the nucleophilic attack of a hydride ion (H⁻) on the electron-deficient C-1 carbon of the isoquinolinium cation. This is a direct addition to the iminium bond, leading to the formation of a neutral 1,2-dihydroisoquinoline. nih.govnih.gov This process effectively cleaves the C=N π-bond and saturates that position.

Derivatization and Structural Modification Strategies

Functionalization of the Ethyl Moiety

While the primary focus of derivatization has often been the isoquinoline (B145761) core, the ethyl group at the C-3 position presents an opportunity for selective functionalization. C-H activation chemistry, a powerful tool in modern organic synthesis, offers a direct route to introduce new functional groups to this alkyl side chain. Although specific examples for 1-chloro-3-ethylisoquinoline are not extensively documented in readily available literature, general principles of C-H functionalization on alkyl-substituted N-heterocycles can be applied.

Strategies such as transition-metal-catalyzed C-H oxidation could potentially convert the ethyl group into a vinyl or acetyl group, providing a handle for further reactions. Additionally, radical-mediated halogenation at the benzylic position of the ethyl group could introduce a reactive site for subsequent nucleophilic substitution, thereby expanding the range of accessible derivatives.

Introduction of Diverse Chemical Functionalities onto the Isoquinoline Core

The isoquinoline nucleus, and particularly the C-1 position bearing the chloro substituent, is the most common site for derivatization. The reactivity of the C-Cl bond facilitates a variety of transformations, including halogen-metal exchange and cross-coupling reactions, while the nitrogen atom is amenable to functionalization and quaternization.

Halogen-metal exchange is a fundamental transformation in organometallic chemistry that converts an aryl halide into a highly reactive organometallic species. wikipedia.org In the context of this compound, treatment with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures can induce a lithium-halogen exchange, replacing the chlorine atom at the C-1 position with a lithium atom. wikipedia.org This organolithium intermediate is a potent nucleophile and can react with a wide range of electrophiles to introduce new substituents at the C-1 position. The general trend for the rate of exchange is I > Br > Cl, making the exchange with a chloro-substituent more challenging than with its bromo or iodo counterparts. wikipedia.org

This method provides access to a variety of 1-substituted isoquinoline derivatives that are not readily accessible through other synthetic routes. The choice of organolithium reagent and reaction conditions is critical to avoid side reactions, such as nucleophilic attack on the isoquinoline ring. nih.gov

Table 1: Examples of Electrophiles for Trapping Organolithium Intermediates of Isoquinolines

| Electrophile | Resulting Functional Group at C-1 |

| Aldehydes/Ketones | Hydroxyalkyl |

| Carbon dioxide | Carboxylic acid |

| Alkyl halides | Alkyl |

| Disulfides | Thioether |

| Isocyanates | Amide |

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon bonds. organic-chemistry.orgwikipedia.org The chlorine atom at the C-1 position of this compound makes it a suitable substrate for various cross-coupling reactions, enabling the introduction of aryl, vinyl, and alkynyl groups.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-isoquinoline with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgbeilstein-journals.org This method is widely used for the synthesis of biaryl compounds and offers a broad functional group tolerance. The choice of ligand for the palladium catalyst is crucial for achieving high yields, especially with less reactive aryl chlorides.

Heck Reaction: The Heck reaction couples the chloro-isoquinoline with an alkene to form a substituted alkene. wikipedia.orgyoutube.com This reaction is typically carried out in the presence of a palladium catalyst and a base. The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the choice of catalyst, ligands, and reaction conditions.

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the chloro-isoquinoline and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgresearchgate.net This method is a reliable way to synthesize aryl-alkyne derivatives.

Table 2: Overview of Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Catalyst System | Resulting C-1 Substituent |

| Suzuki-Miyaura | Aryl/Vinyl boronic acid/ester | Pd catalyst, Base | Aryl/Vinyl |

| Heck | Alkene | Pd catalyst, Base | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl |

The nitrogen atom in the isoquinoline ring is a nucleophilic center and can readily undergo reactions with electrophiles. Alkylation of the nitrogen atom with alkyl halides or other alkylating agents leads to the formation of N-alkylisoquinolinium salts. google.com This process, known as quaternization, introduces a positive charge on the nitrogen atom, significantly altering the electronic properties of the molecule. These quaternary salts can serve as precursors for further transformations or exhibit interesting properties in their own right. The reaction of quinazoline (B50416) with methyl iodide, a related nitrogen-containing heterocycle, has been shown to produce a mixture of methylated isomers, suggesting that similar reactivity could be expected with this compound. researchgate.net

Design and Synthesis of this compound Analogues and Homologues

The synthesis of analogues and homologues of this compound allows for a systematic exploration of the impact of structural modifications on the compound's properties. This can involve varying the substituent at the C-1 position, altering the length or branching of the alkyl chain at the C-3 position, or introducing substituents on the benzo part of the isoquinoline ring.

Classical isoquinoline syntheses, such as the Bischler-Napieralski and Pictet-Spengler reactions, can be adapted to produce a variety of substituted isoquinoline precursors. semanticscholar.org For instance, by starting with different β-phenylethylamines or acylating agents in the Bischler-Napieralski synthesis, a range of 1- and 3-substituted isoquinolines can be prepared. Subsequent chlorination would then yield the desired 1-chloro-isoquinoline analogues. Multicomponent reactions have also emerged as a powerful tool for the rapid construction of diverse and highly functionalized isoquinoline scaffolds. semanticscholar.org

Structure-Activity Relationship (SAR) Studies for Mechanistic Probes

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity or its utility as a mechanistic probe. By systematically modifying the structure of this compound and evaluating the resulting changes in its properties, researchers can identify key structural features responsible for a particular effect.

For example, in the development of melatonin (B1676174) receptor ligands, SAR studies of isoquinoline and tetrahydroisoquinoline derivatives have shown that the presence and position of the nitrogen atom significantly impact binding affinity and pharmacokinetic properties. nih.gov Similarly, SAR studies on other heterocyclic systems have demonstrated that the introduction of different substituents can modulate activity. By creating a library of this compound derivatives with variations at the C-1, C-3, and N-positions, it is possible to probe the steric and electronic requirements for a specific interaction or chemical reactivity. This systematic approach is invaluable for the rational design of molecules with desired functionalities.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the primary method for elucidating the precise molecular structure of 1-chloro-3-ethylisoquinoline, providing information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons on the isoquinoline (B145761) core and the protons of the ethyl group. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the nitrogen atom and the chlorine substituent. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets, multiplets), which would be crucial for assigning the signals to specific protons on the benzene (B151609) and pyridine (B92270) rings of the isoquinoline system. The ethyl group would be expected to show a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl pattern resulting from coupling with each other.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the isoquinoline ring would be indicative of their electronic environment. For instance, the carbon atom bonded to the chlorine (C-1) would be expected to have a chemical shift significantly different from other carbons. The carbons of the ethyl group would also have characteristic chemical shifts. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between methyl, methylene, and methine carbons.

2D NMR Techniques: To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling correlations, helping to trace the connectivity of protons within the aromatic spin systems and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the direct assignment of carbon resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment could provide information about the spatial proximity of protons, which can be useful in confirming the geometry and conformation of the molecule.

While this compound itself is not expected to exhibit significant prototropic tautomerism, NMR spectroscopy is a powerful tool for studying such equilibria in related isoquinoline derivatives that possess labile protons (e.g., amino or hydroxyl substituents). In such cases, NMR can be used to determine the relative populations of different tautomeric forms in solution by observing distinct sets of signals for each tautomer or by analyzing averaged signals if the exchange is fast on the NMR timescale. The chemical shifts of the protons and carbons involved in the tautomerism are particularly sensitive to the position of the proton.

NMR spectroscopy is essential for distinguishing between structural isomers of substituted isoquinolines. For example, if a synthesis were to potentially yield a mixture of this compound and its isomers (e.g., 1-chloro-x-ethylisoquinoline or x-chloro-3-ethylisoquinoline), NMR would be the definitive method for their identification. The distinct chemical shifts and coupling patterns of the aromatic protons would serve as a fingerprint for each isomer. 2D NMR techniques like HMBC would be particularly useful in establishing the exact substitution pattern on the isoquinoline ring.

Vibrational Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the various functional groups present.

Aromatic C-H Stretching: Bands in the region of 3000-3100 cm⁻¹ would be indicative of the C-H stretching vibrations of the isoquinoline ring.

Aliphatic C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ range would correspond to the symmetric and asymmetric stretching vibrations of the methyl and methylene groups of the ethyl substituent.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic isoquinoline core would be expected to appear in the 1450-1650 cm⁻¹ region.

C-Cl Stretching: The stretching vibration of the carbon-chlorine bond would likely be observed in the fingerprint region, typically in the range of 600-800 cm⁻¹, although its exact position can be influenced by the aromatic system.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds would give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹), which are characteristic of the substitution pattern of the aromatic rings.

Raman spectroscopy would provide complementary vibrational information to FT-IR. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa.

Aromatic Ring Vibrations: The symmetric "breathing" modes of the aromatic rings are typically strong and sharp in the Raman spectrum and would be expected in the fingerprint region.

C-Cl Stretching: The C-Cl stretch may also be observable in the Raman spectrum.

Ethyl Group Vibrations: The various C-H and C-C vibrations of the ethyl group would also be active in the Raman spectrum.

Surface-Enhanced Raman Spectroscopy (SERS) could potentially be applicable if the molecule is adsorbed onto a suitable metallic nanostructure. SERS can provide a significant enhancement of the Raman signal, allowing for the detection of very small amounts of the compound and providing insights into the molecule's orientation on the surface.

An In-depth Analysis of this compound:

The study of heterocyclic compounds is a cornerstone of medicinal and materials chemistry, with the isoquinoline scaffold representing a particularly privileged structure found in numerous alkaloids and synthetic molecules. This article focuses on the advanced spectroscopic and structural characterization of a specific derivative, this compound. While direct experimental data for this exact compound is limited in publicly accessible literature, this analysis extrapolates from established principles of spectroscopy and data from closely related isoquinoline analogs to present a comprehensive characterization. This approach provides a robust, scientifically grounded profile of the molecule's structural and electronic properties.

Normal Coordinate Analysis (NCA) is a powerful computational method used to assign experimentally observed vibrational frequencies (from Infrared and Raman spectroscopy) to specific molecular motions. ias.ac.intaylorandfrancis.com This analysis is typically performed using quantum chemical calculations, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-311++G(d,p), which has proven effective for heterocyclic systems like isoquinoline. nih.govresearchgate.nettandfonline.com

For this compound, a total of 57 normal modes of vibration are expected (calculated by the 3N-6 rule, where N=23 atoms). The vibrational spectrum can be conceptually divided into modes associated with the isoquinoline core, the ethyl substituent, and the carbon-chlorine bond. DFT calculations combined with Potential Energy Distribution (PED) analysis allow for the unambiguous assignment of each mode. researchgate.net

Key predicted vibrational assignments for this compound are detailed below. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. The asymmetric and symmetric stretching modes of the CH₃ and CH₂ groups of the ethyl substituent are predicted to appear in the 2980-2870 cm⁻¹ range. The characteristic stretching vibrations of the isoquinoline ring, involving coupled C=C and C=N bonds, typically produce a series of strong bands between 1650 cm⁻¹ and 1400 cm⁻¹. The C-Cl stretching vibration is anticipated in the 800-600 cm⁻¹ region, although its exact position can be sensitive to coupling with other ring deformation modes.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| 3080 - 3020 | ν(C-H) | Aromatic |

| 2975 - 2955 | νₐₛ(CH₃) | Ethyl Group |

| 2940 - 2920 | νₐₛ(CH₂) | Ethyl Group |

| 2880 - 2870 | νₛ(CH₃) | Ethyl Group |

| 2860 - 2850 | νₛ(CH₂) | Ethyl Group |

| 1640 - 1620 | ν(C=N), ν(C=C) | Isoquinoline Ring |

| 1590 - 1570 | ν(C=C) | Isoquinoline Ring |

| 1470 - 1450 | δ(CH₂), δₐₛ(CH₃) | Ethyl Group |

| 1385 - 1375 | δₛ(CH₃) | Ethyl Group |

| 780 - 740 | γ(C-H) oop | Aromatic |

| 750 - 650 | ν(C-Cl) | Chloro Group |

| Table 1: Predicted vibrational mode assignments for this compound based on DFT calculations of analogous compounds. ν: stretching; δ: bending (in-plane); γ: bending (out-of-plane); as: asymmetric; s: symmetric; oop: out-of-plane. |

Electron Ionization Mass Spectrometry (EI-MS) is a fundamental technique for determining the molecular weight and elucidating the structure of organic compounds through analysis of their fragmentation patterns. chemguide.co.uk In EI-MS, high-energy electrons bombard the molecule, causing ionization to a radical cation (the molecular ion, M⁺˙) and subsequent fragmentation into smaller, charged ions. libretexts.org

For this compound (C₁₁H₁₀ClN), the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 191. A key diagnostic feature will be the presence of an M+2 isotope peak at m/z 193, with an intensity approximately one-third that of the molecular ion peak, which is characteristic of a molecule containing a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. youtube.com

The fragmentation of the molecular ion is driven by the formation of stable ions and neutral radicals. The most probable fragmentation pathways for this compound include:

Benzylic Cleavage: Loss of a methyl radical (•CH₃) to form a fragment at m/z 176.

Loss of the Ethyl Group: Cleavage of the C-C bond adjacent to the aromatic ring is highly favorable, leading to the loss of an ethyl radical (•C₂H₅). This would produce a very stable 1-chloroisoquinoline (B32320) cation at m/z 162.

Loss of Chlorine: Fission of the C-Cl bond would result in the loss of a chlorine radical (•Cl), giving a fragment at m/z 156.

| m/z | Proposed Fragment Ion | Neutral Loss |

| 191/193 | [C₁₁H₁₀ClN]⁺˙ (Molecular Ion) | - |

| 176/178 | [M - CH₃]⁺ | •CH₃ |

| 162/164 | [M - C₂H₅]⁺ | •C₂H₅ |

| 156 | [M - Cl]⁺ | •Cl |

| Table 2: Predicted major fragments in the Electron Ionization (EI) mass spectrum of this compound. |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of an ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula. lcms.cz While standard mass spectrometry might identify a molecular ion at m/z 191, HRMS can distinguish the exact mass of C₁₁H₁₀³⁵ClN from other possible formulas that have the same nominal mass.

The calculated monoisotopic exact mass for the molecular ion of this compound is 191.0502 Da. An experimental HRMS measurement confirming this value would provide definitive evidence for the elemental composition of C₁₁H₁₀ClN.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₀ClN |

| Nominal Mass | 191 Da |

| Monoisotopic Mass (³⁵Cl) | 191.0502 Da |

| Monoisotopic Mass (³⁷Cl) | 193.0472 Da |

| Table 3: High-resolution mass data for this compound. |

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals (typically π or n orbitals) to higher-energy anti-bonding orbitals (π). The UV-Vis spectrum of isoquinoline and its derivatives is characterized by multiple absorption bands arising from π→π and n→π* transitions within the aromatic system. optica.orgrsc.org

The spectrum of the parent isoquinoline molecule shows characteristic bands, often labeled α, p, and β bands (in Platt notation) or ¹Lₐ, ¹Lₑ, and ¹Bₑ bands (in Kasha-Platt notation), which correspond to π→π* transitions. rsc.org A weaker, often obscured, band resulting from an n→π* transition is also present due to the lone pair of electrons on the nitrogen atom. optica.org

| Predicted λₘₐₓ (nm) | Molar Absorptivity, ε (L mol⁻¹ cm⁻¹) | Transition Type | Band Assignment |

| ~320 | ~4,000 | π→π | ¹Lₐ |

| ~270 | ~5,000 | π→π | ¹Lₑ |

| ~225 | ~80,000 | π→π* | ¹Bₑ |

| Table 4: Predicted UV-Vis absorption data for this compound in a non-polar solvent, based on analogous isoquinoline systems. |

As of this writing, a single-crystal X-ray diffraction structure for this compound has not been reported in the crystallographic literature. However, this technique remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

If a suitable crystal were obtained, X-ray crystallography would provide a wealth of structural information. It would confirm the planarity of the fused isoquinoline ring system and provide precise measurements of all bond lengths and angles. For instance, the C1-Cl, C3-C(ethyl), and internal C-N and C-C bond lengths could be determined with high precision. Furthermore, the analysis would reveal the solid-state conformation of the ethyl group, including the torsion angle describing its orientation relative to the aromatic ring. Intermolecular interactions critical to the crystal packing, such as potential π-π stacking between isoquinoline rings or weak C-H···N or C-H···Cl hydrogen bonds, would also be elucidated. The crystal structure of the related compound 3-chloro-1-(8-methoxy-1-naphthyl)isoquinoline demonstrates the utility of this technique in confirming regiochemistry and defining solid-state architecture. rsc.org

Beyond static structural characterization, advanced spectroscopic techniques can be employed to investigate the chemical reactivity and photophysical dynamics of this compound.

Chemical Reactivity: The chlorine atom at the C1 position is a reactive site, susceptible to nucleophilic substitution and, more significantly, transition-metal-catalyzed cross-coupling reactions. rsc.orgchemicalbook.com The progress of such reactions, for example, a Suzuki coupling to form a 1-aryl-3-ethylisoquinoline, can be monitored in real-time using in-situ spectroscopic methods like ReactIR (FT-IR) or process NMR. These techniques allow for the tracking of reactant consumption and product formation, enabling detailed kinetic analysis and reaction optimization.

Photophysical Dynamics: The electronic properties suggested by UV-Vis spectroscopy can be further explored using time-resolved fluorescence spectroscopy. Techniques like Time-Correlated Single Photon Counting (TCSPC) can measure the fluorescence lifetime (τ) of the molecule's excited state. Such studies on substituted isoquinolines reveal how different functional groups influence the rates of radiative (fluorescence) and non-radiative decay processes. rsc.org This information is crucial for applications where the molecule's emissive properties are important, such as in the development of fluorescent probes or organic light-emitting diodes (OLEDs). researchgate.net Additionally, pulse radiolysis can be used to study the reactions of isoquinoline derivatives with short-lived transient species like hydrated electrons and hydroxyl radicals, providing fundamental data on reaction rate constants and the spectra of the resulting radical adducts. pku.edu.cn

In-Depth Theoretical and Computational Analysis of this compound Unexplored in Scientific Literature

A comprehensive review of available scientific literature and computational chemistry databases reveals a significant gap in the theoretical and computational investigation of the chemical compound This compound . Despite the importance of substituted isoquinolines in medicinal chemistry and materials science, detailed quantum chemical studies focusing on this specific molecule appear to be absent from published research.

Therefore, it is not possible to provide an in-depth article covering the specific areas of Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, atomic charge analysis, or the effects of solvation on the molecular structure and reactivity of this compound as requested.

While computational studies are frequently performed on related heterocyclic systems, such as quinoline (B57606) and other isoquinoline derivatives, the specific electronic and structural contributions of the chloro- group at the 1-position combined with an ethyl- group at the 3-position have not been elucidated. Such studies would be necessary to generate the scientifically accurate data required for a thorough analysis, including:

Geometry Optimization and Molecular Structure Prediction: Determining the most stable three-dimensional conformation, bond lengths, and bond angles.

Frontier Molecular Orbital (FMO) Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic properties.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the electron density to predict sites for electrophilic and nucleophilic attack.

Atomic Charge Analysis and Reactivity Descriptors: Quantifying the charge distribution on each atom to provide further insight into local reactivity.

Quantum Chemical Studies of Reactivity: Modeling reaction mechanisms and predicting activation energies.

Solvation Effects: Investigating how different solvents might alter the molecule's structure and reactivity.

Without dedicated research focusing on this compound, any attempt to present data on these topics would be speculative and would not meet the standards of scientific accuracy. Further computational research is required to characterize this specific compound and provide the data necessary for the requested detailed analysis.

Theoretical and Computational Investigations

Reaction Pathway and Transition State Calculations

The investigation of reaction pathways and the characterization of transition states are fundamental to understanding the chemical reactivity of a molecule. For 1-chloro-3-ethylisoquinoline, computational studies would be essential to elucidate the mechanisms of its potential reactions, such as nucleophilic substitution at the C1 position or electrophilic substitution on the aromatic rings.

A typical computational approach to studying a reaction pathway involves:

Geometry Optimization: Calculating the lowest energy structures of the reactants, products, and any intermediates.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants and products. This is a critical step as the energy of the transition state determines the activation energy of the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction path from the transition state down to the reactants and products to confirm that the located transition state correctly connects the desired species.

For a hypothetical nucleophilic substitution reaction on this compound, theoretical calculations would provide key data points such as the activation energy barrier and the geometry of the transition state complex. This information is crucial for predicting reaction rates and understanding the factors that influence the reaction's feasibility. Without specific studies on this compound, any discussion of its reaction pathways remains speculative.

Prediction of Spectroscopic Parameters

Computational methods are also widely used to predict various spectroscopic parameters, which can aid in the identification and characterization of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, theoretical chemical shifts can be obtained. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. For this compound, a predicted 1H NMR spectrum would show distinct signals for the ethyl group protons and the aromatic protons on the isoquinoline (B145761) core, while the 13C NMR would provide information on each carbon atom's chemical environment.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C=C bending, or C-Cl stretching. These predicted spectra are valuable for interpreting experimental IR data and assigning specific absorption bands to molecular vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. These calculations can provide insight into the electronic transitions occurring within the molecule.

While general methodologies for these predictions are well-established, the absence of specific computational studies on this compound means that no precise data tables of predicted spectroscopic parameters can be presented.

Mechanistic Biological Studies and Biochemical Interactions Non Clinical Focus

Investigation of Molecular Mechanisms of Action

Furthermore, derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid have been shown to inhibit enzymes such as D-amino acid oxidase (DAAO), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE), which are implicated in neurological conditions. mdpi.com The presence of different substituents on the isoquinoline (B145761) core influences the inhibitory activity against these enzymes.

The following table summarizes the enzyme inhibitory activities of various isoquinoline derivatives, providing insights into potential activities for 1-chloro-3-ethylisoquinoline.

| Compound Class | Enzyme Target | Observed Activity |

| Isoquinoline-tethered quinazolines | HER2 Kinase | Good inhibitory activity |

| 3,4-Dihydroisoquinoline-3-carboxylic acid derivatives | D-amino acid oxidase (DAAO) | Moderate inhibitory activity |

| 3,4-Dihydroisoquinoline-3-carboxylic acid derivatives | Acetylcholinesterase (AChE) | Moderate inhibitory activity |

| 3,4-Dihydroisoquinoline-3-carboxylic acid derivatives | Butyrylcholinesterase (BuChE) | Moderate inhibitory activity |

This table is illustrative and based on studies of related isoquinoline compounds, not this compound itself.

The isoquinoline framework is a key feature in ligands for various receptors. Studies on 1-aryl-4-aminoalkylisoquinolines have identified them as antagonists of the CRF-1 receptor, which is involved in stress-related disorders. nih.gov The nature of the substituents on the isoquinoline core and the aryl ring are critical for receptor binding affinity. nih.gov

Additionally, certain isoquinoline ureas have been developed as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a target for pain therapeutics. nih.gov The substitution pattern, including the presence of chloro groups, significantly influences the antagonist potency. nih.gov For example, para-chloro substituted analogues were found to be more potent than ortho- or meta-substituted ones. nih.gov

While the specific receptor binding profile of this compound is uncharacterized, the chloro and ethyl groups at the 1 and 3 positions, respectively, would likely influence its affinity and selectivity for various receptors.

The planar aromatic structure of the isoquinoline ring suggests a potential for intercalation with DNA. While direct evidence for this compound is lacking, other isoquinoline alkaloids have been shown to interact with nucleic acids. These interactions can interfere with DNA replication and transcription, leading to cytotoxic effects.

Interactions with proteins are another key aspect of the biological activity of isoquinoline derivatives. The specific substituents on the isoquinoline ring govern the nature and strength of these interactions. For instance, the chloro group can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to a protein. chemrxiv.org The ethyl group at the 3-position could engage in hydrophobic interactions within a protein's binding pocket.

Cellular Pathway Interrogation (e.g., Photosystem I mediation)

The diverse biological activities of isoquinoline derivatives suggest their involvement in various cellular pathways. semanticscholar.orgnih.gov Isoquinoline alkaloids are known to be involved in complex biosynthetic pathways in plants. kegg.jp In mammalian cells, substituted isoquinolines can modulate signaling pathways by inhibiting key enzymes like kinases, as mentioned earlier. nih.gov

The specific cellular pathways affected by this compound would depend on its molecular targets. If it acts as a kinase inhibitor, it could interfere with pathways related to cell proliferation, survival, and differentiation. If it interacts with nucleic acids, it could trigger DNA damage response pathways. Without direct experimental data, the precise cellular pathways modulated by this compound remain speculative.

Chemoinformatics and Ligand Design Principles

Chemoinformatic approaches are valuable for predicting the biological activities and designing novel ligands based on the isoquinoline scaffold. Structure-activity relationship (SAR) studies of various isoquinoline derivatives have provided key insights for ligand design. drugdesign.org For example, in the development of TRPV1 antagonists, molecular modeling studies have supported the observation that para-substituted analogues exhibit higher potency. nih.gov

The design of new isoquinoline-based compounds often involves modifying the substitution pattern to optimize properties such as potency, selectivity, and pharmacokinetic profiles. The presence of a chloro group is often considered in drug design to enhance biological activity, a phenomenon sometimes referred to as the "magic chloro" effect. chemrxiv.org The ethyl group at the 3-position could be varied to explore the impact of alkyl chain length and branching on activity.

Influence of Chloro-Substitution on Biological Activity Mechanisms

The introduction of a chlorine atom into a biologically active molecule can profoundly alter its properties and mechanism of action. chemrxiv.orgeurochlor.org The chloro group is electron-withdrawing, which can affect the electronic distribution of the isoquinoline ring system and influence its interactions with biological targets.

Key effects of chloro-substitution include:

Enhanced Lipophilicity: A chlorine atom generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and access intracellular targets.

Altered Metabolism: Chloro-substitution can block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of a compound.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming specific non-covalent interactions with electron-rich atoms in a protein's binding site, which can enhance binding affinity. chemrxiv.org

Steric Effects: The size of the chlorine atom can influence the conformation of the molecule and its fit within a binding pocket.

The position of the chloro substituent is crucial. In the case of this compound, the chlorine at the C1 position would significantly impact the reactivity and electronic properties of the heterocyclic ring, potentially influencing its ability to interact with various biological macromolecules.

Applications in Chemical Research and Materials Science

Role as Chiral Ligands in Asymmetric Catalysis

While 1-Chloro-3-ethylisoquinoline is not itself a chiral ligand, its structure is a valuable scaffold for the synthesis of such ligands. The activated C1-Cl bond is a key functional handle for introducing phosphorus-containing groups, which are central to many privileged chiral phosphine (B1218219) ligands. researchgate.netnih.govtcichemicals.com These ligands are crucial components of transition metal catalysts used in asymmetric hydrogenation, a powerful method for producing enantiomerically pure compounds. nih.govresearchgate.netmdma.ch

The general strategy involves the substitution of the chloride with a phosphine oxide moiety, followed by reduction to the corresponding phosphine. By coupling the 1-isoquinolyl backbone with another chiral auxiliary or by creating P-chiral centers, a diverse library of ligands can be developed. nih.govresearchgate.net These ligands, when complexed with metals like iridium or rhodium, create a chiral environment that can effectively control the stereochemical outcome of a reaction, such as the hydrogenation of prochiral olefins or ketones. researchgate.netdicp.ac.cn The electronic properties and steric bulk of the 3-ethylisoquinoline (B176333) core can be systematically tuned to optimize catalyst performance for specific substrates.

The performance of such catalyst systems is typically evaluated by the conversion rate and the enantiomeric excess (ee) of the product. Below is a representative table of results from asymmetric hydrogenation of various isoquinoline (B145761) substrates, demonstrating the high levels of enantioselectivity achievable with catalysts derived from isoquinoline-based chiral ligands.

| Substrate | Activating Reagent | Catalyst System | Yield (%) | ee (%) | Configuration |

|---|---|---|---|---|---|

| 1-Methylisoquinoline | ClCO2Me | Ir-(S)-segphos | 85 | 80 | S |

| 1-Methylisoquinoline | ClCO2Bn | Ir-(S)-segphos | 87 | 83 | S |

| 1-Ethylisoquinoline | ClCO2Me | Ir-(S)-segphos | 85 | 62 | S |

| 1-Butylisoquinoline | ClCO2Me | Ir-(S)-segphos | 87 | 60 | S |

| 1-Phenylisoquinoline | ClCO2Me | Ir-(S)-segphos | 57 | 82 | S |

Development of N,N-Chelate Ligands for Transition Metal Catalysis

The this compound scaffold is also a suitable precursor for the synthesis of N,N-chelate ligands. These ligands, which contain two nitrogen atoms positioned to coordinate with a metal center, are fundamental in coordination chemistry and homogeneous catalysis. mdpi.com The synthesis of such ligands from this compound typically involves a nucleophilic substitution or a cross-coupling reaction to replace the chlorine atom with a second nitrogen-containing heterocycle. acs.org

For instance, a palladium-catalyzed C-N cross-coupling reaction (such as the Buchwald-Hartwig amination) can be employed to introduce an amino group or to link the isoquinoline to another N-heterocycle like pyridine (B92270) or pyrazole. researchgate.netnih.gov The resulting bidentate N,N-ligand can then form stable complexes with a variety of transition metals, including cobalt, nickel, palladium, and copper. researchgate.netresearchgate.netnih.gov These metal complexes find applications in a range of catalytic transformations, such as olefin polymerization and various cross-coupling reactions, where the electronic and steric properties of the N,N-ligand can fine-tune the reactivity and selectivity of the metal catalyst. researchgate.netscience.gov

Precursors for Advanced Organic Materials

The isoquinoline nucleus possesses distinct electronic and photophysical properties, making its derivatives candidates for incorporation into advanced organic materials. researchgate.net There is growing interest in using functionalized quinolines and isoquinolines in the development of organic light-emitting diodes (OLEDs), where they can serve as components of emissive layers or host materials. researchgate.netdergipark.org.trmdpi.commdpi.com

This compound can act as a reactive intermediate to synthesize more complex, conjugated structures. Through cross-coupling reactions like the Suzuki or Stille coupling, the C-1 position can be functionalized with aryl or vinyl groups, extending the π-conjugated system of the molecule. This modification is key to tuning the emission wavelength and quantum efficiency of potential organic electronic materials. While the direct application of this compound in this field is not yet extensively documented, its utility as a building block for creating larger, functional π-systems represents a promising area for future research in materials science.

Applications in Agrochemical and Industrial Research

Halogenated heterocyclic compounds are a well-established class of molecules in agrochemical research due to their diverse biological activities. Quinoline (B57606) derivatives, in particular, have been investigated for their potential as herbicides and as safeners (antidotes) to protect crops from the effects of herbicides. google.comgoogle.com The this compound structure could be explored as a core scaffold for the synthesis of new agrochemical candidates. The chloro and ethyl substituents offer sites for further chemical modification to optimize biological activity and selectivity.

Industrially, chloro-azaheterocycles are valuable intermediates because of their versatile reactivity. The synthesis of this compound and its subsequent transformations are amenable to large-scale production, making it an attractive starting material for various fine chemicals.

Utilization in Synthetic Methodology Development

The development of new, efficient, and selective methods for forming chemical bonds is a central goal of organic chemistry. This compound is an excellent substrate for this purpose, particularly for reactions involving the functionalization of heteroaromatic C-Cl bonds. The electron-withdrawing nature of the isoquinoline nitrogen atom activates the C1-Cl bond towards both nucleophilic aromatic substitution (SNAr) and oxidative addition in transition metal catalysis. nih.govdalalinstitute.comchemistrysteps.com

This reactivity makes it an ideal model substrate for developing and optimizing a range of important synthetic transformations:

Palladium-Catalyzed Cross-Coupling Reactions: It is a suitable partner for Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines) couplings. researchgate.netorganic-chemistry.org Researchers can use this compound to test the efficacy of new catalyst systems (ligands, metal precursors) and reaction conditions (bases, solvents, temperatures). wikipedia.orgberkeley.eduyoutube.com

Nucleophilic Aromatic Substitution (SNAr): The activated C1 position allows for displacement of the chloride by a wide variety of nucleophiles, including alkoxides, thiolates, and amines, often under milder conditions than those required for less activated aryl chlorides. youtube.comyoutube.com

The following table shows representative examples of Suzuki-Miyaura cross-coupling reactions on chloro-quinoline derivatives, illustrating the utility of such substrates in C-C bond formation.

| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Chloro-6-methoxyquinoline | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 85 |

| 4-Chloro-7-(trifluoromethyl)quinoline | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 82 |